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molecular formula C7H7Cl3O B8533926 Phenol chloroform

Phenol chloroform

Cat. No. B8533926
M. Wt: 213.5 g/mol
InChI Key: YTRQFSDWAXHJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08679799B2

Procedure details

To free DNA and/or RNA solutions from protein contaminations, the DNA or RNA solution was added to 1 vol. phenol/chloroform/isoamyl alcohol (25:24:1, v/v/v), mixed for 30 seconds and centrifuged for phase separation (13,000 rpm, 5 minutes, RT). The upper watery phase was subsequently transferred to a new reaction vessel and the procedure was repeated as many times as necessary so that after centrifugation, no protein phase was detected any more. Thereupon, for the removal of potentially present phenol residues—in a new reaction vessel—1 vol. chloroform/isoamyl alcohol (24:1, v/v) was added to the upper phase, mixed for 30 seconds and centrifuged again. Finally, the upper, DNA-containing phase was precipitated with ethanol.
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
RNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
RNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([Cl:11])([Cl:10])[Cl:9].C(O)CC(C)C>C(Cl)(Cl)Cl.C(O)CC(C)C>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([Cl:11])([Cl:10])[Cl:9] |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
RNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
RNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O.C(Cl)(Cl)Cl.C(CC(C)C)O
Step Two
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(CC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed for 30 seconds and centrifuged for phase separation (13,000 rpm, 5 minutes, RT)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The upper watery phase was subsequently transferred to a new reaction vessel
CUSTOM
Type
CUSTOM
Details
Thereupon, for the removal of potentially present phenol
CUSTOM
Type
CUSTOM
Details
residues—in a new reaction vessel—1
ADDITION
Type
ADDITION
Details
mixed for 30 seconds
Duration
30 s
CUSTOM
Type
CUSTOM
Details
was precipitated with ethanol

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)O.C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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